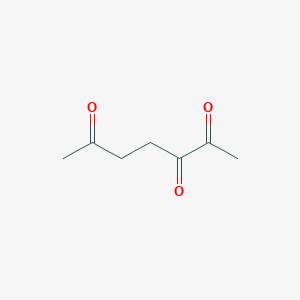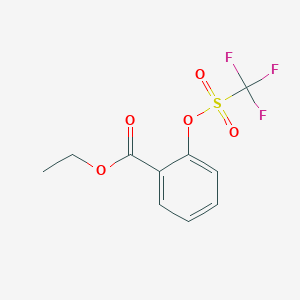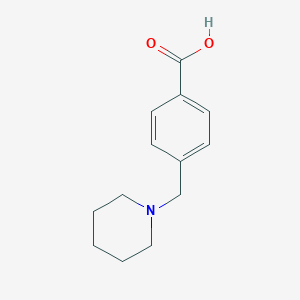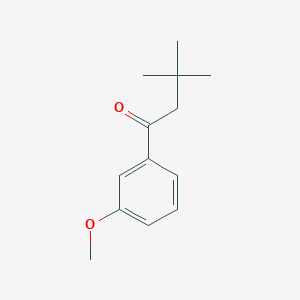
3,3-Dimethyl-3'-methoxybutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-3’-methoxybutyrophenone is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is a colorless oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-methoxyphenyl)-3,3-dimethyl-1-butanone . The InChI code for this compound is 1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 .Physical And Chemical Properties Analysis
3,3-Dimethyl-3’-methoxybutyrophenone is a colorless oil . The compound has a molecular weight of 206.28 . The density of the compound is 0.977g/cm3 . The boiling point is 286ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Triflic Acid-Mediated Rearrangements : Triflic acid treatment of certain precursors leads to the formation of methoxytropolones and furans, compounds of interest for their biological activity and value in synthesis. This demonstrates the utility of acid-mediated rearrangements in creating structurally complex molecules from simpler precursors (Williams et al., 2013).
- Palladacycle Formation : In the synthesis of pallada-tricycloheptanes from acceptor-substituted cyclopropenes, side products including a new palladacycle were observed. This highlights the complexity and the potential for discovery in reactions involving palladium catalysts and activated acetylenes (Hashmi et al., 2000).
- Total Synthesis of Natural Compounds : The total synthesis of (±)-Lespeflorins A3, achieved through a series of prenylation, cyclization, and condensation reactions, illustrates the synthetic utility of dimethylated and methoxylated precursors in constructing complex natural products (Feng Ya, 2014).
Antimicrobial and Antifungal Activities
- Natural Phenanthrenes : New phenanthrenes isolated from Juncus effusus showed remarkable antifungal and antibacterial activities, suggesting the potential of methoxylated compounds in developing new antimicrobial agents (Zhao et al., 2018).
Environmental and Health Impact Studies
- UV Filter Analysis : Studies on benzophenone-3 (BP-3), a methoxybenzophenone, have explored its presence in environmental samples and its potential endocrine-disrupting effects, highlighting concerns over the widespread use of UV filters (Ghazipura et al., 2017).
Analytical and Structural Studies
- Isomer Characterization : The analysis of dimethyl methoxypyrazines demonstrates the challenges and techniques in identifying structural isomers of methoxylated compounds, which have implications for flavor science and off-flavor analysis (Slabizki et al., 2014).
Novel Compound Synthesis for Therapeutic Use
- Alzheimer’s Disease Agents : The synthesis and evaluation of novel compounds for Alzheimer’s disease treatment, based on methoxylated precursors, illustrate the potential for developing new therapeutic agents through innovative chemical synthesis (Figueroa-Villar, 2017).
Safety And Hazards
The compound should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . It is also recommended to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWCQOAEMDMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516027 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3'-methoxybutyrophenone | |
CAS RN |
182631-11-4 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



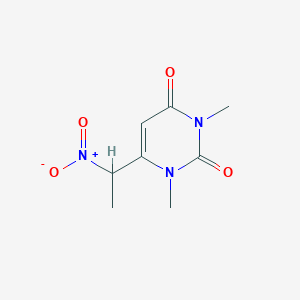


![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

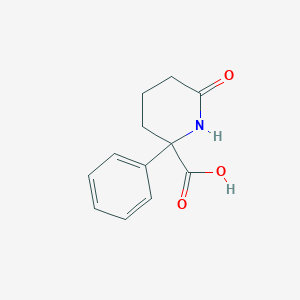
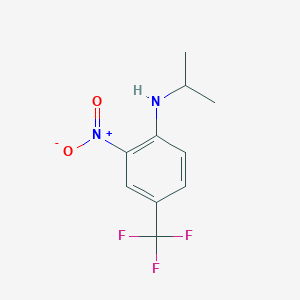
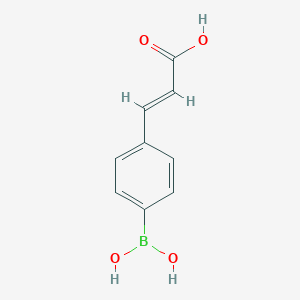
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
